molecular formula C16H22N4O2 B7641213 N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine

N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B7641213
M. Wt: 302.37 g/mol
InChI Key: OJNGLIHXFKJTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with several key proteins and enzymes, including the adenosine receptor and the phosphodiesterase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of immune function. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine for lab experiments is its wide range of effects on various biological systems, which makes it a useful tool for studying the mechanisms underlying various physiological and pathological processes. However, one of the limitations of this compound is its relatively high cost and limited availability, which may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine, including the development of new synthetic methods for producing this compound, the identification of new biological targets for this compound, and the exploration of its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

The synthesis of N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine involves several steps, including the preparation of the starting materials and the reaction conditions. One of the most commonly used methods for synthesizing this compound is the reaction of 2-chloro-4-methylpentan-1-amine with 2,3-dichloropyridine, followed by the addition of 1,3-dioxolane and the subsequent reduction of the resulting intermediate.

Scientific Research Applications

N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to have a wide range of effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system.

properties

IUPAC Name

N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,15-21-9-10-22-15)6-4-8-18-14-12-5-3-7-17-13(12)19-11-20-14/h3,5,7,11,15H,4,6,8-10H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNGLIHXFKJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCNC1=NC=NC2=C1C=CC=N2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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